molecular formula C11H10N2O2S B1393236 4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]- CAS No. 165682-78-0

4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-

Cat. No. B1393236
M. Wt: 234.28 g/mol
InChI Key: WIECVIMOUUVYJU-UHFFFAOYSA-N
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Description

“4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” is a compound with the empirical formula C4H4N2O2S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .


Molecular Structure Analysis

The molecular structure of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” can be represented by the SMILES string Nc1nc(cs1)C(O)=O .


Chemical Reactions Analysis

The chemical reactions involving “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” have been studied extensively. For instance, it has been used in the synthesis of diverse range of heterocyclic analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” include its empirical formula C4H4N2O2S, and a molecular weight of 144.15 .

Scientific Research Applications

Organic Synthesis and Protein Mimicry

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), closely related to the requested compound, have emerged as a novel class of constrained heterocyclic γ-amino acids. These compounds are significant for mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins, due to their rigid thiazole ring structure. A versatile chemical route has been developed for synthesizing these ATCs, offering a method to introduce a wide variety of lateral chains, enhancing their utility in designing protein mimetics and peptidomimetics (Mathieu et al., 2015).

Antimicrobial Applications

Compounds derived from 2-amino-1,3-thiazole-4-carboxylic acid show promising antimicrobial properties. For instance, novel derivatives have been synthesized and demonstrated good fungicidal activity against several fungi and virus control, indicating a new strategy for combating these pathogens (Fengyun et al., 2015). This showcases the potential of thiazolecarboxylic acid derivatives in developing new antimicrobial agents.

Corrosion Inhibition

2-Amino-4-methyl-thiazole, a compound within the same chemical family, has been evaluated as a corrosion inhibitor for mild steel in acidic solutions. The study highlights its strong adsorption and barrier film formation on the metal surface, protecting it from corrosion. This indicates the potential utility of thiazole derivatives in industrial applications to prevent metal degradation (Yüce et al., 2014).

Photophysical Properties

Research into the photophysical properties of thiazoles with sulfur-containing functional groups has provided insights into their utility in material sciences, sensing applications, and biomolecular sciences. Thiazoles, especially those modified at specific positions with sulfur-containing groups, show interesting photophysical behaviors that can be exploited in fluorescent molecule development and sensor technologies (Murai et al., 2018).

Safety And Hazards

While specific safety and hazard information for “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing suitable gloves, eye protection, and protective clothing .

Future Directions

The future directions of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” research could involve further exploration of its therapeutic roles. Given its promising roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents , there is potential for more in-depth studies and applications in medicinal chemistry.

properties

IUPAC Name

2-(4-methylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIECVIMOUUVYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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